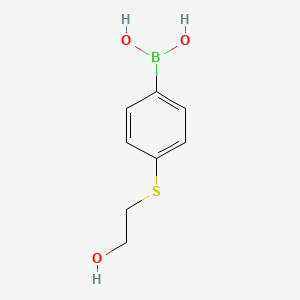

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(2-hydroxyethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNURDUOKOAIZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231532 | |

| Record name | Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032409-51-9 | |

| Record name | Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032409-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid: Properties, Synthesis, and Applications

Introduction

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their unique reactivity, stability, and relatively low toxicity.[1] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has made them indispensable for constructing complex molecular architectures.[2][3] This guide focuses on a specific, bifunctional derivative: (4-((2-Hydroxyethyl)thio)phenyl)boronic acid .

This molecule integrates three key chemical motifs: the versatile phenylboronic acid group, a flexible thioether linkage, and a reactive terminal hydroxyl group. This combination makes it a highly valuable building block for researchers in drug discovery and materials science. The boronic acid moiety serves as a handle for carbon-carbon bond formation, while the hydroxyethylthio tail offers a secondary site for modification, enabling the synthesis of diverse and complex structures. This document provides an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a discussion of its reactivity and potential applications.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally dictated by its inherent properties. Understanding these characteristics is crucial for designing experiments, predicting reactivity, and ensuring proper handling.

Structural Analysis

This compound is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a phenyl ring. Boronic acids are Lewis acids due to the empty p-orbital on the boron atom, which can accept a pair of electrons.[1] This Lewis acidity is central to their chemical behavior. In aqueous solutions, the trigonal planar boronic acid exists in equilibrium with an anionic, tetrahedral boronate species, a conversion that is highly dependent on the pH of the medium.[1] This equilibrium is critical for its role in reactions like the Suzuki-Miyaura coupling, where the tetrahedral boronate is the active species in the transmetalation step.[3][4]

The molecule's functionality is enhanced by the 4-((2-hydroxyethyl)thio) substituent. The thioether linkage provides metabolic stability and influences the electronic properties of the phenyl ring, while the terminal primary alcohol (-OH) group presents a nucleophilic site for subsequent derivatization through esterification, etherification, or other alcohol-specific chemistries.

Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source/Comment |

| CAS Number | 2032409-51-9 | [5] |

| Molecular Formula | C₈H₁₁BO₃S | Calculated |

| Molecular Weight | 198.05 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for arylboronic acids[6] |

| Solubility | Soluble in methanol, THF, DMSO | Inferred from similar compounds[6][7] |

| pKa | ~8.5 - 9.5 | Predicted; aryl boronic acids typically have pKa values in this range[1] |

Predicted Spectroscopic Signatures

While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds like phenylboronic acid.[8]

-

¹H NMR:

-

Aromatic Protons: Two sets of doublets are expected in the aromatic region (~7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-S-CH₂-): A triplet around 3.1 ppm.

-

Methylene Protons (-CH₂-OH): A triplet around 3.7 ppm, deshielded by the adjacent oxygen atom.

-

Hydroxyl and Boronic Acid Protons: Broad singlets that are exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals are expected in the aromatic region (~125-140 ppm). The carbon attached to the boron (ipso-carbon) will be broad and may be difficult to observe.

-

Methylene Carbons: Two signals in the aliphatic region, with the carbon attached to the hydroxyl group appearing further downfield (~60 ppm) than the one attached to the sulfur (~35 ppm).

-

-

IR Spectroscopy:

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹ for both the alcohol and boronic acid hydroxyls.

-

C=C Stretch: Aromatic ring stretches around 1600 cm⁻¹.

-

B-O Stretch: A strong, characteristic band around 1350 cm⁻¹.

-

Synthesis and Purification

Proposed Synthetic Pathway

The following diagram illustrates a logical and field-proven approach to synthesizing the target compound.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the intermediate 1-(4-Bromophenylthio)ethan-2-ol.

Objective: To synthesize this compound via lithiation-borylation.

Materials:

-

1-(4-Bromophenylthio)ethan-2-ol

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous (e.g., 2 M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-(4-Bromophenylthio)ethan-2-ol (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Causality Check: Anhydrous conditions are absolutely critical. Organolithium reagents like n-BuLi react violently with water. Flame-drying the glassware and using anhydrous solvents prevents quenching of the reagent and ensures the reaction proceeds.

-

-

Lithiation:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Causality Check: The low temperature is necessary to prevent side reactions and ensure selective lithium-halogen exchange over deprotonation of the alcohol. If the alcohol is not protected, 2.2 equivalents of n-BuLi would be required, with the first equivalent deprotonating the hydroxyl group.

-

-

Borylation:

-

While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 eq) to the reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality Check: Triisopropyl borate is used as the boron source. It is a mild electrophile that is readily attacked by the highly nucleophilic aryllithium species. Keeping the temperature low during addition controls the exotherm.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and quench by slowly adding 2 M HCl until the pH is ~1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Causality Check: The acidic workup serves two purposes: it protonates the boronate species and hydrolyzes the borate esters to yield the final boronic acid. The brine wash helps to remove residual water from the organic phase.

-

-

Purification:

-

Concentrate the organic solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield the pure this compound.

-

Chemical Reactivity and Handling

Stability and Storage

A significant challenge with many boronic acids is their limited stability.[9] The carbon-boron bond is susceptible to oxidative cleavage, particularly by reactive oxygen species like hydrogen peroxide, to yield the corresponding phenol and boric acid.[10][11] This degradation pathway can be problematic in both storage and in biological applications.

-

Recommendation: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to minimize oxidative decomposition.[6][7] Avoid prolonged exposure to air and moisture.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a new C-C bond between the boronic acid and an organohalide or triflate.[2]

The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond to form a Pd(II) complex.

-

Activation & Transmetalation: A base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate anion ([R²-B(OH)₃]⁻). This species then transfers its organic group (R²) to the palladium center, displacing the halide.[3][4]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent mixture: Toluene and Water (e.g., 4:1 ratio)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add the this compound, 4-bromoanisole, and K₂CO₃.

-

Add the Pd(PPh₃)₄ catalyst.

-

Causality Check: Pd(PPh₃)₄ is a common and effective Pd(0) precatalyst. The base, K₂CO₃, is essential for activating the boronic acid to facilitate the transmetalation step.

-

-

Degassing:

-

Add the toluene/water solvent mixture.

-

Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Causality Check: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing is a critical step to ensure catalyst longevity and high reaction yield.

-

-

Reaction:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Applications in Research and Development

The unique structure of this compound makes it a powerful tool for creating novel molecules.

-

Medicinal Chemistry: Boronic acids are recognized as important pharmacophores. The boron atom can form reversible covalent bonds with nucleophilic residues (like serine) in enzyme active sites, a strategy famously used in the proteasome inhibitor drug Bortezomib.[1][11] This compound allows for the installation of a boronic acid warhead onto a larger scaffold. The hydroxyethylthio tail can be used to improve solubility or as an attachment point for other pharmacophoric elements, enabling the creation of multi-target ligands or PROTACs.[12]

-

Bifunctional Scaffolds: The presence of two distinct reactive sites—the boronic acid and the hydroxyl group—allows for orthogonal chemical strategies. One could first perform a Suzuki coupling at the boronic acid site and then use the hydroxyl group for a subsequent esterification or etherification, building molecular complexity in a controlled, stepwise manner.

-

Materials Science: Arylboronic acids are used in the development of sensors, particularly for carbohydrates, as they can reversibly bind to diols.[10][12] This molecule could be polymerized or grafted onto surfaces via its hydroxyl group, creating functional materials with sensing capabilities conferred by the boronic acid moiety.

Conclusion

This compound is more than just a simple arylboronic acid. It is a strategically designed bifunctional building block that offers researchers significant synthetic flexibility. Its capacity for reliable C-C bond formation via Suzuki-Miyaura coupling, combined with a secondary site for derivatization, opens avenues for innovation in drug discovery, diagnostics, and advanced materials. Proper understanding of its properties, handling requirements, and reactivity is key to unlocking its full potential in the laboratory.

References

-

4-(2'-Hydroxyethylthio)phenylboronic acid [2032409-51-9] | Chemsigma. (n.d.). Chemsigma. Retrieved January 19, 2026, from [Link]

-

Pinto, M., Faustino, H., & Soares, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5283. Available at: [Link]

-

Wang, B., Lee, J. S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2018739118. Available at: [Link]

-

Zhang, Y., Zhou, W., & Xu, H. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(14), 5406. Available at: [Link]

-

Singh, A. K., & Kumar, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 885. Available at: [Link]

-

Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved January 19, 2026, from [Link]

-

Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

-

Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Boron-Containing Pharmacophore - MIT Technology Licensing Office. (n.d.). MIT TLO. Retrieved January 19, 2026, from [Link]

-

Wang, B., Lee, J. S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). Available at: [Link]

-

B-Alkyl Suzuki Couplings - Macmillan Group. (2005). Princeton University. Retrieved January 19, 2026, from [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 4-(2'-Hydroxyethylthio)phenylboronic acid [2032409-51-9] | Chemsigma [chemsigma.com]

- 6. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 7. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 9. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Introduction

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group widely utilized in Suzuki-Miyaura cross-coupling reactions, and a hydroxyethyl thioether side chain, which can be leveraged for further functionalization or to modulate the molecule's physicochemical properties. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering detailed, field-proven protocols and elucidating the chemical principles that underpin these methodologies.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached via two primary retrosynthetic routes. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

-

Strategy A: Late-Stage Borylation. This approach involves the initial synthesis of a haloaryl precursor containing the desired (2-hydroxyethyl)thio side chain, followed by the introduction of the boronic acid functionality in a subsequent step. This strategy is advantageous when the thioether linkage is robust and compatible with the conditions required for borylation.

-

Strategy B: Thioether Formation on a Boronic Acid-Containing Scaffold. This route commences with a commercially available or readily synthesized phenylboronic acid derivative bearing a suitable leaving group. The (2-hydroxyethyl)thio side chain is then introduced via nucleophilic substitution. This approach is beneficial when the boronic acid moiety is stable under the conditions of the C-S bond formation.

This guide will provide detailed protocols for both synthetic strategies, enabling researchers to select the most appropriate method for their specific needs.

Strategy A: Late-Stage Borylation Protocol

This strategy is executed in two key stages: the synthesis of the aryl bromide intermediate followed by its conversion to the target boronic acid.

Part 1: Synthesis of 2-((4-Bromophenyl)thio)ethan-1-ol

The initial step involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the thioether bond. A common and reliable method is the reaction of 4-bromothiophenol with 2-bromoethanol.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as acetone or acetonitrile.

-

Addition of Reagents: While stirring, add 2-bromoethanol (1.1 eq) to the suspension.[1][2]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-((4-bromophenyl)thio)ethan-1-ol as a pure compound.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 4-Bromothiophenol | 1.0 eq | Starting material |

| 2-Bromoethanol | 1.1 eq | Alkylating agent |

| Potassium Carbonate | 2.0 eq | Base to deprotonate the thiol |

| Acetone/Acetonitrile | - | Solvent |

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base that effectively deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion, which is essential for the substitution reaction.

-

Solvent: Acetone and acetonitrile are polar aprotic solvents that are suitable for Sₙ2 reactions. They readily dissolve the organic reactants while being compatible with the inorganic base.

-

Excess Reagent: A slight excess of 2-bromoethanol is used to ensure complete consumption of the starting thiophenol.

Part 2: Borylation of 2-((4-Bromophenyl)thio)ethan-1-ol

The conversion of the aryl bromide to a boronic acid can be achieved through several methods. A widely used and effective method is the palladium-catalyzed Miyaura borylation.[3][4][5]

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-((4-bromophenyl)thio)ethan-1-ol (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Catalyst and Ligand: Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent: Add a dry, degassed solvent like 1,4-dioxane or dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Hydrolysis of the Boronate Ester: The resulting pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2 M HCl) or by purification on silica gel.

-

Purification: The crude boronic acid is then purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-((4-Bromophenyl)thio)ethan-1-ol | 1.0 eq | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 eq | Boron source |

| Potassium Acetate (KOAc) | 3.0 eq | Base |

| Pd(dppf)Cl₂ | 0.03 eq | Palladium catalyst |

| 1,4-Dioxane or DMF | - | Solvent |

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium-catalyzed reaction is sensitive to oxygen, which can deactivate the catalyst. Therefore, an inert atmosphere is crucial.

-

Palladium Catalyst and Ligand: The dppf ligand is a robust and effective ligand for this type of cross-coupling reaction, promoting the catalytic cycle.

-

Base: Potassium acetate is a weak base that is sufficient to facilitate the transmetalation step in the catalytic cycle.

-

Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of boron. The resulting pinacol ester is generally more stable and easier to purify than the free boronic acid.

Strategy B: Thioether Formation on a Boronic Acid Scaffold

This alternative strategy involves the direct S-arylation of 2-mercaptoethanol with a suitable 4-halophenylboronic acid derivative, most commonly 4-bromophenylboronic acid. The Chan-Lam coupling, a copper-catalyzed reaction, is well-suited for this transformation.[6]

Experimental Protocol:

-

Reaction Setup: In a flask, dissolve 4-bromophenylboronic acid (1.0 eq) and 2-mercaptoethanol (1.2 eq) in a suitable solvent such as ethanol or methanol.[7][8][9]

-

Catalyst and Ligand: Add a copper catalyst, such as copper(II) sulfate (CuSO₄, 0.1 eq), and a ligand like 1,10-phenanthroline (0.1 eq).

-

Base: Add a base, for example, an aqueous solution of tetrabutylammonium hydroxide (nBu₄NOH).[6]

-

Reaction Conditions: Stir the reaction mixture at room temperature under an air or oxygen atmosphere for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 4-Bromophenylboronic Acid | 1.0 eq | Starting material |

| 2-Mercaptoethanol | 1.2 eq | Nucleophile |

| Copper(II) Sulfate (CuSO₄) | 0.1 eq | Catalyst |

| 1,10-Phenanthroline | 0.1 eq | Ligand |

| nBu₄NOH | - | Base |

| Ethanol/Methanol | - | Solvent |

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper salts are effective catalysts for forming C-S bonds in Chan-Lam couplings.

-

Ligand: 1,10-Phenanthroline can accelerate the reaction by stabilizing the copper catalyst and facilitating the catalytic cycle.

-

Base: The base is required to deprotonate the thiol and to facilitate the transmetalation step.

-

Oxidant: Oxygen from the air serves as the terminal oxidant in the catalytic cycle, regenerating the active Cu(II) species.

Visualizing the Synthetic Workflows

Caption: Comparative workflows for the synthesis of this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for rational optimization and troubleshooting.

Miyaura Borylation Catalytic Cycle

Caption: Simplified catalytic cycle for the Miyaura borylation.

The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by an anion exchange with the acetate base, and then transmetalation with the diboron reagent. The final step is reductive elimination, which yields the desired aryl boronate ester and regenerates the active Pd(0) catalyst.

Chan-Lam Coupling Catalytic Cycle

Sources

- 1. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 5. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]

- 7. 4-Bromophenylboronic Acid | 5467-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Bromophenylboronic acid = 95.0 5467-74-3 [sigmaaldrich.com]

A Technical Guide to (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: (4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a bifunctional organoboron compound of increasing importance in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive boronic acid moiety, a flexible thioether linkage, and a terminal hydroxyl group, offers a versatile platform for chemical modification and targeted molecular design. This guide provides an in-depth analysis of its structural features, a detailed protocol for its synthesis and characterization, and a discussion of its critical applications, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in the design of reversible covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

The Strategic Value of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity.[1] Their most prominent role is as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[2][3][4] Beyond synthesis, the boronic acid group itself is a unique pharmacophore. As a Lewis acid, it can engage in reversible covalent interactions with biological nucleophiles like serine or threonine residues in enzyme active sites, a property that has been successfully exploited in approved drugs such as the proteasome inhibitor bortezomib.[1][5][6]

This compound distinguishes itself by integrating three key functional groups into a single, stable molecule:

-

The Phenylboronic Acid: The core reactive unit for cross-coupling and covalent targeting.

-

The Thioether Linkage: Provides metabolic stability and a flexible spacer.

-

The Terminal Hydroxyl Group: Offers a secondary point for conjugation, improving solubility or enabling attachment to other molecules or surfaces.

This trifecta of functionality makes it a highly valuable building block for creating complex molecular architectures and targeted therapeutic agents.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective application in experimental design.

Chemical Identity and Structural Features

The molecule consists of a central benzene ring substituted at the 1- and 4-positions. The boronic acid group [-B(OH)₂] is at one end, and the (2-hydroxyethyl)thio group [-S-CH₂CH₂-OH] is at the other. The electron-donating nature of the thioether can influence the reactivity of the boronic acid in cross-coupling reactions. The terminal hydroxyl group provides a handle for further derivatization or for modulating aqueous solubility.

Physicochemical Data Summary

The key properties of this compound are summarized below. These values are critical for planning reactions, developing analytical methods, and formulating delivery systems.

| Property | Value | Source |

| CAS Number | 2032409-51-9 | |

| Molecular Formula | C₈H₁₁BO₃S | N/A |

| Molecular Weight | 198.05 g/mol | N/A |

| Appearance | Off-white to beige powder | [7] |

| pKa | ~8.4 - 9.0 (Estimated) | [1] |

| Solubility | Soluble in methanol, DMSO, THF | [7] |

Synthesis and Purification Strategy

The most direct and efficient synthesis of this compound involves the nucleophilic substitution of a suitable halo-alcohol with 4-mercaptophenylboronic acid. This approach is favored due to the commercial availability of the starting materials and the generally high yields of S-alkylation reactions.

Rationale Behind Experimental Choices

-

Starting Material: 4-Mercaptophenylboronic acid is selected as the ideal precursor. The thiol group (-SH) is a potent nucleophile, and the boronic acid moiety is stable under the basic conditions required for the reaction.

-

Alkylation Agent: 2-Iodoethanol is a common choice, as iodide is an excellent leaving group, facilitating a rapid Sₙ2 reaction.[8] 2-Bromoethanol can also be used, though the reaction may require slightly more forcing conditions.

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to deprotonate the thiol, forming the highly reactive thiolate anion without competing in the substitution reaction.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for dissolving the reagents and facilitating the Sₙ2 mechanism.[8]

Detailed Experimental Protocol: Synthesis

-

Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-mercaptophenylboronic acid (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Alkylation: Add 2-iodoethanol (1.2 eq) dropwise to the stirring suspension.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or HPLC-MS. The reaction can be gently heated (40-50 °C) to accelerate completion.[8]

-

Workup:

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts and unreacted 2-iodoethanol.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as a solid.

-

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic and Chromatographic Methods

-

¹H NMR Spectroscopy: Provides definitive structural confirmation by showing the characteristic proton signals: aromatic protons in the 7-8 ppm region, the methylene groups of the hydroxyethyl chain (as triplets) in the 3-4 ppm range, and the exchangeable hydroxyl and boronic acid protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing a crucial check of its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions (e.g., C18 reverse-phase column with a water/acetonitrile mobile phase gradient).[9]

Characterization Workflow Diagram

Caption: Logical flow for the analytical validation of the synthesized compound.

Applications in Research and Drug Development

The true value of this compound lies in its versatile applications, which stem directly from its distinct functional groups.

Core Building Block in Suzuki-Miyaura Coupling

This molecule is an excellent substrate for Suzuki-Miyaura reactions, enabling the facile introduction of the (4-((2-hydroxyethyl)thio)phenyl) moiety into a larger molecular scaffold.[2][3][10] This is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. The reaction's tolerance for the thioether and hydroxyl groups makes it a highly efficient and modular synthetic tool.

Scaffolding for Reversible Covalent Inhibitors

The boronic acid functional group is a "warhead" capable of forming a reversible covalent bond with nucleophilic amino acid residues (e.g., serine, threonine) in an enzyme's active site.[5][11] This mode of inhibition offers a compelling balance between the high potency and long duration of action of covalent drugs and the reduced risk of off-target toxicity compared to irreversible inhibitors.[12][13] The thioether and hydroxyl groups can be used to build out the "guidance system" of the inhibitor, providing additional non-covalent interactions that confer selectivity and affinity for the target protein.[14]

Platform for Biosensors and Materials Science

The diol of the boronic acid can reversibly bind to saccharides, a property that can be exploited in the development of glucose sensors.[15] Furthermore, the terminal hydroxyl group allows the molecule to be grafted onto surfaces or incorporated into polymer networks, creating functionalized materials with unique stimuli-responsive properties.[16]

Functional Group to Application Logic Diagram

Caption: Relationship between the molecule's functional groups and its key applications.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool. Its well-defined structure, accessible synthesis, and multifunctional nature make it an exceptionally valuable asset for professionals in drug discovery, medicinal chemistry, and materials science. By providing reliable platforms for C-C bond formation, targeted covalent inhibition, and functional material design, this compound is poised to continue facilitating innovation across the scientific landscape.

References

- van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8).

-

van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Institutes of Health. Available at: [Link]

-

Unknown Author. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

-

Unknown Author. (n.d.). Suzuki‐Miyaura coupling reaction between phenylboronic acid and 4‐bromonitrobenzene. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Available at: [Link]

-

Unknown Author. (2023). An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health. Available at: [Link]

-

Chemsigma. (n.d.). 4-(2'-Hydroxyethylthio)phenylboronic acid [2032409-51-9]. Available at: [Link]

-

Gomes, P., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]

-

Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. Available at: [Link]

-

Unknown Author. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. National Institutes of Health. Available at: [Link]

-

Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. PubMed. Available at: [Link]

-

Unknown Author. (n.d.). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. Available at: [Link]

-

Unknown Author. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22). ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Available at: [Link]

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Available at: [Link]

-

CAS.org. (2023). The rise of covalent inhibitors in strategic therapeutic design. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

-

Unknown Author. (n.d.). Supporting Information - Theranostics. Available at: [Link]

-

PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Available at: [Link]

-

Unknown Author. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Semantic Scholar. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 8. thno.org [thno.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 14. mdpi.com [mdpi.com]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (4-((2-Hydroxyethyl)thio)phenyl)boronic acid: A Versatile Building Block in Modern Chemistry

Abstract

This technical guide provides an in-depth analysis of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a multifunctional building block with significant potential in organic synthesis and drug discovery. We will explore its fundamental physicochemical properties, outline robust synthetic and purification strategies, and delve into its key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and as a pharmacophore in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile molecule.

Introduction: Unveiling a Multifunctional Reagent

This compound, identified by its CAS Number 2032409-51-9 , is a member of the increasingly vital class of organoboron compounds. Boronic acids and their derivatives have become indispensable tools in modern chemistry, largely due to their stability, low toxicity, and versatile reactivity.[1] The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-couplings, underscored the transformative impact of reagents like this on the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2]

The structure of this compound is noteworthy for its trifunctional nature:

-

The Arylboronic Acid Moiety: This is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4]

-

The Thioether Linkage: The sulfur atom introduces a nucleophilic center and a potential coordination site for metals. It also influences the electronic properties of the phenyl ring.

-

The Terminal Hydroxyl Group: This provides a reactive handle for subsequent functionalization, such as esterification or etherification, allowing for the straightforward generation of derivatives or attachment to polymer scaffolds.

This unique combination of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures.

Physicochemical Properties and Characterization

While specific experimental data for this exact compound is not widely published, we can infer its properties based on related structures like 4-(methylthio)phenylboronic acid and general knowledge of arylboronic acids.[5]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Justification |

| CAS Number | 2032409-51-9 | |

| Molecular Formula | C₈H₁₁BO₃S | Calculated |

| Molecular Weight | 198.05 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for arylboronic acids.[5] |

| Solubility | Soluble in methanol, THF, DMSO; sparingly soluble in water. | General solubility for polar organic compounds. |

| Stability | Prone to dehydration to form boroxine anhydride. Sensitive to strong oxidants. | A known characteristic of boronic acids.[6] |

Structural Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

¹H NMR Spectroscopy: Expected signals would include two doublets in the aromatic region (approx. 7.2-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring. Two triplets corresponding to the methylene protons of the hydroxyethylthio group (-S-CH₂-CH₂-OH) would appear around 3.0-4.0 ppm. A broad singlet for the boronic acid protons (-B(OH)₂) and a triplet for the hydroxyl proton (-OH) would also be present, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: Aromatic carbons would resonate between 120-145 ppm, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation. The two methylene carbons would appear in the aliphatic region.

-

¹¹B NMR Spectroscopy: A single, broad peak between 19 and 30 ppm is characteristic of a trigonal planar boronic acid.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: A broad O-H stretching band around 3200-3600 cm⁻¹ and a strong B-O stretching band around 1350 cm⁻¹ would be key diagnostic peaks.

Stability and Handling Considerations

A critical aspect of working with boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine. This equilibrium is often observed in the solid state and in non-aqueous solutions. While this does not typically impede reactivity in cross-coupling reactions, it can complicate characterization.

Furthermore, the carbon-boron bond is susceptible to oxidative cleavage, particularly in biological contexts where reactive oxygen species are present.[6] This instability has historically limited the use of boronic acids as drugs, although recent strategies have been developed to enhance their stability.[6]

Synthesis and Purification

Proposed Synthetic Workflow

A plausible and efficient synthesis starts from commercially available 4-bromophenylboronic acid and 2-mercaptoethanol. This strategy leverages a copper-catalyzed C-S cross-coupling reaction.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

This guide provides a comprehensive overview of the stability and optimal storage conditions for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a versatile reagent in drug discovery and organic synthesis. Understanding the chemical liabilities and proper handling of this compound is paramount for ensuring its integrity and obtaining reliable experimental results. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound: A Molecule of Interest

This compound belongs to the extensive family of boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique structure, featuring a hydrophilic hydroxyethyl thioether moiety, makes it a valuable building block for synthesizing compounds with potential biological activity. However, this functionalization also introduces specific stability considerations that must be carefully managed.

Chemical Stability Profile

The stability of this compound is influenced by several factors inherent to its structure and the external environment. The primary degradation pathways include oxidation of the boronic acid group and the thioether linkage, as well as the potential for trimerization into the corresponding boroxine.

Oxidative Degradation of the Boronic Acid Moiety

A significant concern for many boronic acids is their susceptibility to oxidation, particularly in biological contexts or upon exposure to reactive oxygen species (ROS).[2][3] At physiological pH, phenylboronic acids can be oxidized at rates comparable to thiols.[4] The oxidation of the boronic acid group typically leads to the formation of the corresponding phenol and boric acid, a process known as deboronation.[3]

Oxidation of the Thioether Linkage

The thioether group in the molecule presents another potential site for oxidation. While thioethers are generally more stable to air oxidation than thiols, they can be oxidized to the corresponding sulfoxide and subsequently to the sulfone in the presence of stronger oxidizing agents such as hydrogen peroxide or peroxy acids.[5][6][7] This oxidation can significantly alter the physicochemical properties and biological activity of the molecule.

Trimerization to Boroxines

A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[8] This is a reversible equilibrium, and the presence of water can shift the equilibrium back towards the monomeric boronic acid. However, the formation of boroxines can complicate characterization and quantification.

Intramolecular Stabilization: The Role of the Hydroxyethyl Group

A key feature of this compound is the presence of the 2-hydroxyethyl group. This group can undergo an intramolecular condensation with the boronic acid moiety to form a more stable six-membered benzoxaborinine-like ring structure. This cyclization can protect the boronic acid from degradation pathways such as oxidation and trimerization. A similar phenomenon is observed with 2-hydroxyethylphenylboronic acid, which forms a water-stable benzoxaborinine.[3]

Caption: Workflow for forced degradation studies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound and quantifying its degradation products. [9]However, the analysis of boronic acids by HPLC can be challenging due to their potential for on-column hydrolysis or interaction with the stationary phase. [10] Recommended HPLC Method Parameters:

| Parameter | Recommendation | Rationale |

| Column | C18 column with low silanol activity (e.g., Waters XTerra MS C18). [9] | Minimizes on-column hydrolysis and interactions with the stationary phase. |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile | Provides good separation and is compatible with mass spectrometry. [11] |

| Gradient | A suitable gradient from low to high organic content. | To elute the parent compound and its more polar or non-polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS). | UV for quantification and MS for identification of degradation products. |

| Sample Diluent | Acetonitrile or a mixture of acetonitrile and water. | Aprotic solvents can help to minimize hydrolysis in the sample vial. |

Note: For some boronic acids, especially those prone to hydrolysis, using a high pH mobile phase (e.g., pH 10-12) with a pH-stable column may be necessary to stabilize the compound during analysis. [10]However, this should be carefully evaluated for the specific compound. An alternative approach for selective detection is post-column derivatization with a reagent like alizarin, which forms a fluorescent complex with boronic acids. [12]

Conclusion

The stability of this compound is a multifaceted issue that requires careful consideration of its inherent chemical properties and external storage conditions. The presence of the hydroxyethyl and thioether functionalities introduces specific degradation pathways, namely intramolecular cyclization and oxidation, in addition to the common boronic acid instabilities like deboronation and boroxine formation. By adhering to the recommended storage and handling protocols and employing robust analytical methods for stability monitoring, researchers can ensure the integrity of this valuable reagent and the reliability of their scientific endeavors.

References

-

Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]

-

Chemoselective thioether oxidation : r/Chempros. Reddit. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. [Link]

-

The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. [Link]

-

Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Thiol Ester−Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. American Chemical Society. [Link]

-

(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

(PDF) Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. ResearchGate. [Link]

-

Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

-

Computational Insights into Excited State Intramolecular Double Proton Transfer Behavior Associated with Atomic Electronegativity for Bis(2′-benzothiazolyl)hydroquinone. PMC - NIH. [Link]

-

A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC - PubMed Central. [Link]

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Sci-Hub. [Link]

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed. [Link]

-

Borophene: Synthesis, Properties and Experimental H 2 Evolution Potential Applications. MDPI. [Link]

-

accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Intermolecular B–N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. RSC Publishing. [Link]

-

Glucose-sensitive poly(ether sulfone) composite membranes blended with phenylboronic acid-based amphiphilic block copolymer for self-regulated insulin release. Journal of Materials Chemistry B (RSC Publishing). [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic data for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a compound of interest in drug development and scientific research. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages data from close structural analogs and fundamental spectroscopic principles to present a robust, predictive analysis. This approach offers researchers and scientists a reliable framework for the identification and characterization of this and similar molecules.

Introduction

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety, a versatile functional group in Suzuki-Miyaura cross-coupling reactions, and a hydroxyethyl thioether side chain.[1] This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules, including potential therapeutic agents. Accurate characterization of its molecular structure is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signatures of this compound, offering a detailed interpretation to aid in its synthesis and application.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound are the substituted aromatic ring, the boronic acid group, the thioether linkage, and the primary alcohol.

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable ionization techniques for this type of molecule.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum, ensuring good resolution to observe the isotopic pattern of the molecular ion.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structural analogs and fundamental principles, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to acquiring high-quality NMR, IR, and MS data. As with any predictive analysis, it is recommended to confirm these findings with experimental data once the compound is synthesized.

References

-

PubChem. Phenylboronic Acid. National Center for Biotechnology Information. [Link]

-

MDPI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

Theranostics. Supporting Information for "A multifunctional theranostic platform for tumor-targeted and imaging-guided chemo-photothermal therapy". [Link]

Sources

A Technical Guide to the Solubility of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid for Pharmaceutical Development

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a crucial parameter for its application in research, drug discovery, and pharmaceutical development. Understanding the solubility of this compound in various solvents is paramount for designing robust synthetic routes, purification strategies, and formulations. This document outlines the theoretical considerations governing the solubility of arylboronic acids, presents a detailed experimental protocol for solubility determination, and provides an expected solubility profile based on the structural features of the target molecule and data from analogous compounds.

Introduction: The Significance of Boronic Acids and Their Solubility

Boronic acids are a versatile class of organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] Their ability to act as Lewis acids and form reversible covalent complexes with diols has made them indispensable in various fields, including organic synthesis (most notably in the Suzuki-Miyaura cross-coupling reaction), sensor development, and medicinal chemistry.[1] The compound this compound, with its unique combination of a boronic acid moiety, a thioether linkage, and a hydroxyethyl group, presents a distinct solubility profile that warrants careful investigation.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For drug development professionals, a thorough understanding of a compound's solubility in different solvent systems is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Science: Developing suitable dosage forms with optimal drug loading and release characteristics.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

A key challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric anhydride can significantly impact solubility, as the two forms often exhibit different physicochemical properties.[4][5]

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C8H11BO3S | Inferred from name |

| Molecular Weight | 198.05 g/mol | Inferred from formula |

| Appearance | Typically a white to off-white solid | General knowledge of boronic acids |

| Key Structural Features | Phenylboronic acid, Thioether, Primary alcohol | Inferred from name |

The presence of the polar hydroxyethyl group is expected to enhance the aqueous solubility of this compound compared to unsubstituted phenylboronic acid. The thioether linkage may also contribute to its solubility in moderately polar organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Moderate to High | The boronic acid and hydroxyethyl groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent.[6] |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can effectively solvate the polar functional groups of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Moderate to High | Ethers are generally good solvents for boronic acids.[4][7] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | The overall polarity of the molecule suggests some solubility in these solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The polar functional groups limit solubility in nonpolar aromatic solvents. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | The molecule is too polar to be significantly soluble in nonpolar aliphatic solvents.[4][7] |

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible solubility data, a systematic experimental approach is required. The following protocol outlines a dynamic method for determining the equilibrium solubility of this compound in various solvents at different temperatures.[2]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Jacketed glass reaction vessel with a magnetic stirrer and temperature probe

-

Thermostatic circulating bath

-

Analytical balance (± 0.1 mg)

-

Turbidity sensor or a light source and detector

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Syringes and syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

Caption: Workflow for dynamic solubility determination.

Step-by-Step Procedure

-

Preparation of the Sample:

-

Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a slurry of known composition.

-

-

Equilibration and Measurement:

-

Place the vessel in the thermostatic bath and begin stirring at a constant rate.

-

Slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.5 °C/min).

-

Continuously monitor the turbidity of the mixture. The point at which the last solid particles dissolve and the solution becomes clear is the equilibrium temperature for that specific concentration.

-

-

Data Collection:

-

Repeat the process with different known compositions of the solute and solvent to obtain a series of equilibrium temperature and concentration data points.

-

-

Construction of the Solubility Curve:

-

Plot the mole fraction or concentration of the solute against the corresponding equilibrium temperature to generate the solubility curve for that solvent.

-

-

Isothermal Solubility (Optional but Recommended):

-

Prepare a saturated solution by adding an excess of the boronic acid to the solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration using a validated HPLC method.

-

Factors Influencing Solubility and Mitigation Strategies

Several factors can affect the solubility of this compound:

-

pH: In aqueous solutions, the solubility of boronic acids is pH-dependent due to the equilibrium between the neutral boronic acid and the anionic boronate form. The pKa of the boronic acid will dictate the pH range of optimal solubility.

-

Temperature: Generally, solubility increases with temperature, although there can be exceptions.

-

Polymorphism: Different crystalline forms (polymorphs) of the compound may exhibit different solubilities.

-

Formation of Boroxines: As previously mentioned, the formation of the less soluble trimeric boroxine can reduce the apparent solubility of the boronic acid.[4][5]

Mitigation Strategies:

-

pH Adjustment: For aqueous formulations, adjusting the pH to favor the more soluble boronate form can be beneficial.

-

Co-solvents: The use of a mixture of solvents can enhance solubility.

-

Complexation: Boronic acids can form complexes with diols, such as mannitol, which can increase their aqueous solubility.[8]

Handling and Storage Considerations

Due to their sensitivity, proper handling and storage of boronic acids are crucial to maintain their integrity and ensure reproducible solubility data.[3][9]

-

Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigerated) to minimize degradation.[9]

-

Handling: Avoid exposure to moisture and air to prevent boroxine formation and potential oxidation.[3][9] Handle the compound in a well-ventilated area or a fume hood.

The following decision workflow can guide the handling of boronic acids:

Caption: Decision workflow for handling boronic acids.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can obtain the critical data necessary for the successful application of this compound in their respective fields. A thorough characterization of its solubility profile will undoubtedly facilitate its journey from the laboratory to potential therapeutic applications.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3536–3544. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Available at: [Link]

-

Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4493–4500. Available at: [Link]

-

Anderson, D. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1058–1065. Available at: [Link]

-

Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). Available at: [Link]

-

Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Roberts, A. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 115(38), 9447-9452. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. Available at: [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Synthetic Potential of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid: A Multivalent Scaffold for Drug Discovery

Abstract

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a versatile trifunctional chemical entity poised for extensive derivatization in the pursuit of novel therapeutic agents. Its unique architecture, combining a reactive boronic acid, a modifiable thioether linkage, and a primary hydroxyl group, offers a rich landscape for synthetic exploration. This guide provides an in-depth analysis of the strategic derivatization of this core scaffold, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the independent and potentially synergistic reactivity of each functional moiety, offering researchers and drug development professionals a comprehensive roadmap for leveraging this compound in the synthesis of diverse chemical libraries.

Introduction: A Scaffold of Opportunity